2-(2,2-Difluoroethoxy)-5-fluoropyridine
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Overview
Description
2-(2,2-Difluoroethoxy)-5-fluoropyridine is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.126. The purity is usually 95%.
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Scientific Research Applications
Photoredox Catalysis in Synthetic Chemistry
Photoredox catalysis has emerged as a powerful tool for facilitating radical reactions, including fluoromethylation processes. Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups are pivotal in the development of pharmaceuticals and agrochemicals, thanks to their structural and electronic properties. The use of visible-light-induced single-electron-transfer (SET) processes, mediated by common photocatalysts, enables efficient and selective radical fluoromethylation reactions. These reactions proceed via a redox-neutral process under mild conditions, highlighting the significance of incorporating fluorinated motifs into organic molecules for enhancing their chemical properties (Koike & Akita, 2016).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles play a crucial role in the pharmaceutical and agrochemical industries due to their unique properties, such as enhanced metabolic stability and bioavailability. The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate exemplifies the versatility of fluorinated compounds in drug design and agrochemical applications. This methodology allows for the generation of various fluorinated heterocycles, demonstrating the utility of fluorinated groups in accessing medicinally relevant structures (Wu et al., 2017).
Mechanism-Based Inhibitors in Drug Discovery
Fluorinated compounds, including those containing difluoromethyl groups, are integral to the design of mechanism-based inhibitors for therapeutic applications. These inhibitors exploit the unique electronic properties of fluorine to modulate enzyme activity, offering a strategy for developing novel therapeutics. The role of fluorinated mechanism-based inhibitors in treating conditions such as cancer and infectious diseases underscores the importance of fluorine chemistry in medicinal chemistry and drug development efforts (Tysoe & Withers, 2014).
Enzyme-Catalyzed Reactions with Fluorinated Substrates
The incorporation of fluorine atoms into biomolecules through enzyme-catalyzed reactions is an area of significant interest. For example, the fluorinase enzyme catalyzes the SN2 fluorination reaction of S-adenosylmethionine with fluoride anion, leading to the formation of fluorinated nucleosides. This enzymatic activity illustrates the potential of fluorinated compounds in biosynthetic pathways, contributing to the development of fluorinated analogs of natural products with enhanced biological activity (Reddy, 2015).
Mechanism of Action
Target of Action
Similar compounds have been used in the development of batteries , suggesting that its primary target could be related to energy storage and transfer.
Mode of Action
It’s worth noting that similar compounds have been used as electrolyte solutions in non-aqueous secondary batteries . These compounds typically interact with their targets by facilitating ion conduction, contributing to the battery’s overall performance .
Biochemical Pathways
Based on its potential use in battery technology, it may influence the electrochemical pathways involved in energy storage and transfer .
Result of Action
In the context of battery technology, its action results in improved energy storage and transfer, contributing to the overall performance of the battery .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,2-Difluoroethoxy)-5-fluoropyridine. For instance, in battery applications, factors such as temperature, humidity, and pressure can affect its performance . .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGHNXRZVTXASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.